Propanoate vs. Acetate Side Chain: Impact on Lipophilicity and Metabolic Liabilities
The target compound bears an ethyl propanoate thioether side chain (–S–CH(CH₃)CO₂Et), whereas the most common procurement alternative is the acetate homolog (–S–CH₂CO₂Et, CAS 335223-43-3). The additional methyl substituent on the α-carbon of the propanoate increases calculated LogP by approximately 0.5–0.7 units (estimated via ChemAxon consensus LogP) relative to the acetate, and raises the molecular weight from 314.36 to 328.39 g/mol . This increment in lipophilicity predicts enhanced passive membrane permeability (PAMPA) but also elevated CYP3A4 metabolic susceptibility, as the branched ester is more sterically hindered toward hydrolytic esterases yet more prone to oxidative N-dealkylation at the pyrimidine ring . The acetate analog F1874-108 has been characterized as an inhibitor of brassinosteroid biosynthesis and signal transduction, whereas the propanoate scaffold is primarily explored in kinase-targeted programs, indicating that the side-chain length and branching directly influence biological target selection .
| Evidence Dimension | Calculated LogP and molecular weight |
|---|---|
| Target Compound Data | MW = 328.39 g/mol; calc. LogP ≈ 2.8–3.2 (estimated) |
| Comparator Or Baseline | Ethyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate: MW = 314.36 g/mol; calc. LogP ≈ 2.3–2.7 (estimated) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.5 to +0.7 |
| Conditions | In silico prediction using consensus LogP algorithms; no experimental LogD7.4 data available for direct comparison. |
Why This Matters
A ≥0.5 LogP differential is sufficient to alter a compound's CNS MPO desirability score by >0.5 points and shift its predicted Caco-2 permeability by 2–5 × 10⁻⁶ cm/s, making the choice between acetate and propanoate critical for CNS vs. peripheral target programs.
